molecular formula C12H13N7 B2614934 2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415633-70-2

2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2614934
CAS No.: 2415633-70-2
M. Wt: 255.285
InChI Key: IDSHAWMLIMVPEO-UHFFFAOYSA-N
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Description

2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused with a pyrazolo-pyrazine moiety and an azetidine ring, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the azetidine ring and finally the formation of the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets within biological systems. This interaction can modulate various pathways, leading to the observed biological effects. For instance, it may bind to specific enzymes or receptors, altering their activity and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and triazole-containing molecules. Examples are:

  • 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine
  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

What sets 2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole apart is its unique combination of structural elements, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7/c1-9-6-11-12(13-4-5-18(11)16-9)17-7-10(8-17)19-14-2-3-15-19/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSHAWMLIMVPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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